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1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one Documentation Hub

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  • Product: 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one
  • CAS: 133053-92-6

Core Science & Biosynthesis

Foundational

Technical Guide: Reactivity & Synthesis of Nitro-Functionalized N-Arylpyrrolidinones

Executive Summary The N-arylpyrrolidinone (N-aryl-2-pyrrolidone) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for morpholinones and oxazolidinones found in blockbusters like...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylpyrrolidinone (N-aryl-2-pyrrolidone) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for morpholinones and oxazolidinones found in blockbusters like Rivaroxaban and Pirfenidone derivatives.

For drug development professionals, the introduction of a nitro group (-NO₂) onto the N-aryl ring is rarely an endpoint; rather, it is a high-utility synthetic handle. The nitro group serves two critical tactical functions:

  • Latent Functionality: It is a masked aniline, accessible via chemoselective reduction, enabling late-stage coupling (urea/amide formation).

  • Electronic Activation: It acts as a powerful electron-withdrawing group (EWG), activating the aryl ring for Nucleophilic Aromatic Substitution (SₙAr), particularly when positioned ortho or para to a leaving group.

This guide details the synthesis of these scaffolds, the chemoselective reduction of the nitro moiety without compromising the lactam ring, and the exploitation of its electronic properties for library generation.

Structural Dynamics & Electronic Effects

Understanding the push-pull electronics of this system is prerequisite to successful derivatization.

  • The Pyrrolidinone Ring: The nitrogen atom is part of a lactam. Unlike a free amine, its lone pair is delocalized into the carbonyl group (resonance). Consequently, it is only weakly activating toward the aryl ring. It directs ortho/para but is easily overpowered by strong EWGs.

  • The Nitro Group: A strong deactivator. Its position relative to the pyrrolidinone nitrogen dictates the stability and reactivity of the system.

Diagram 1: Electronic Push-Pull & Resonance

The following diagram illustrates the competing resonance structures and the resulting electron density map that governs reactivity.

ElectronicEffects cluster_reactivity Reactivity Consequence LactamN Lactam Nitrogen (Weakly Donating) ArylRing Aryl Core (Pi System) LactamN->ArylRing Minor Resonance (+M Effect) Carbonyl Lactam Carbonyl (Electron Sink) LactamN->Carbonyl Major Resonance (Amide Character) NitroGroup Nitro Group (-NO2) (Strongly Withdrawing) ArylRing->NitroGroup Strong -M/-I Effect (Deactivation) Reduction Susceptible to Reduction (-> NH2) NitroGroup->Reduction SNAr Activates Ring for SNAr (if Halogen present) NitroGroup->SNAr

Caption: The lactam nitrogen's donation is tempered by the carbonyl, making the nitro group the dominant electronic influencer on the aryl ring.

Synthesis of the Nitro-N-Aryl Scaffold

Direct condensation of nitroanilines with


-butyrolactone is often kinetically incompetent due to the low nucleophilicity of the amine. High temperatures required for this "Reppe-style" chemistry frequently lead to tarring.

Recommended Route: The "Acylation-Cyclization" sequence using 4-chlorobutyryl chloride. This protocol is robust, scalable, and avoids harsh thermal conditions.

Diagram 2: Synthetic Pathway

SynthesisPath NitroAniline 4-Nitroaniline (Low Nucleophilicity) Intermediate Linear Amide Intermediate (Isolated or In-Situ) NitroAniline->Intermediate Step 1: Acylation (THF, Et3N, 0°C) Reagent 4-Chlorobutyryl Chloride Reagent->Intermediate Product N-(4-Nitrophenyl)pyrrolidin-2-one Intermediate->Product Step 2: Cyclization (NaH or tBuOK, DMF)

Caption: Two-step synthesis bypassing the low reactivity of nitroaniline in direct lactone condensation.

Chemoselective Reduction: The Critical Step

The conversion of the nitro group to an aniline (


) is the most common transformation. The challenge is chemoselectivity : reducing the nitro group without opening the lactam ring or dehalogenating the ring (if halogens are present).
Comparison of Reduction Methodologies
MethodReagentsChemoselectivity ProfileRecommended Context
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOHHigh. Lactam is stable. Ketones/Aldehydes may reduce.[1][2][3][4] Halogens (Cl, Br, I) will debrominate/deiodinate.Standard scaffold synthesis (no sensitive halides).
Bechamp Reduction Fe powder, NH₄Cl, EtOH/H₂OExcellent. Preserves halogens, ketones, and esters. Lactam is stable.When the aryl ring contains Cl, Br, or I.
Stannous Chloride SnCl₂, EtOH, RefluxGood. Very robust for sterically hindered nitro groups.Small scale, difficult substrates.
Transfer Hydrogenation Hydrazine, Raney NiModerate. Can be messy; hydrazine is toxic.Industrial scale-up (avoids H₂ gas handling).
Mechanism of Lactam Stability

Researchers often fear hydrolytic ring-opening. Rest assured: The pyrrolidinone ring is thermodynamically stable under neutral reduction conditions. Ring opening typically requires strong aqueous acid (


, reflux) or strong base (

, reflux), conditions absent in standard nitro reductions.

Experimental Protocols

Protocol A: Synthesis of N-(4-Nitrophenyl)pyrrolidin-2-one

Rationale: Uses the acid chloride method to overcome the poor nucleophilicity of nitroaniline.

  • Acylation:

    • Dissolve 4-nitroaniline (10 mmol) and triethylamine (12 mmol) in anhydrous THF (50 mL) under

      
      .
      
    • Cool to 0°C. Dropwise add 4-chlorobutyryl chloride (11 mmol).

    • Stir at RT for 4 hours. Monitor by TLC (Product is the linear amide).

    • Workup: Quench with water, extract with EtOAc. The intermediate is often pure enough for the next step.

  • Cyclization:

    • Dissolve the linear amide intermediate in dry DMF (20 mL).

    • Cool to 0°C. Add NaH (60% dispersion, 15 mmol) portion-wise. (Caution:

      
       evolution).
      
    • Stir at RT for 2 hours.

    • Workup: Pour into ice water. The product usually precipitates as a solid. Filter, wash with water, and dry.[5] Recrystallize from EtOH if necessary.

Protocol B: Chemoselective Reduction (Fe/NH₄Cl Method)

Rationale: Selected for its ability to tolerate halogens on the aryl ring, unlike Pd/C hydrogenation.

  • Suspend N-(4-nitrophenyl)pyrrolidin-2-one (5 mmol) in a mixture of EtOH (40 mL) and water (10 mL).

  • Add Iron powder (325 mesh, 25 mmol) and Ammonium Chloride (25 mmol).

  • Heat to reflux with vigorous stirring for 2–4 hours.

    • Visual Cue: The reaction mixture will turn from yellow/orange to a dark sludge (iron oxides).

  • Filtration (Critical): Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, dry over

    
    .
    
  • Evaporate to yield the aniline derivative.

Advanced Reactivity: Nitro-Activated SₙAr

If your scaffold contains a halogen ortho or para to the nitro group (e.g., 1-(4-fluoro-3-nitrophenyl)pyrrolidin-2-one), the nitro group activates the fluorine for displacement.

Workflow:

  • Substrate: 1-(4-fluoro-3-nitrophenyl)pyrrolidin-2-one.

  • Nucleophile: Secondary amine (e.g., morpholine, piperazine).

  • Conditions:

    
     (2 equiv), DMSO, 80°C, 4h.
    
  • Result: Displacement of Fluorine. The pyrrolidinone ring remains spectator.

This strategy allows for the rapid generation of libraries by varying the amine nucleophile before reducing the nitro group.

References

  • Title: Synthetic method of 4-phenyl-2-pyrrolidone (and general N-aryl methods).
  • Chemoselective Reduction of Nitro Groups

    • Title: A new reagent for selective reduction of nitro group (Hydrazine/Mg system comparison).
    • Source: Indian Journal of Chemical Technology.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution (SₙAr)

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Pyrrolidinone Scaffold in Drug Discovery

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: Molecules (MDPI/NIH).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Process Chemistry Application Note: Scalable Manufacture of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one

Executive Summary & Strategic Analysis This Application Note details a robust, scalable protocol for the synthesis of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one . This scaffold is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details a robust, scalable protocol for the synthesis of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one . This scaffold is a critical intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) and various kinase inhibitors.

The synthesis of N-aryl pyrrolidinones is often trivial; however, this specific target presents two distinct process challenges:

  • Steric Hindrance: The ortho-methyl group at the C2 position creates significant steric bulk around the nucleophilic nitrogen, retarding reaction kinetics.

  • Functional Group Sensitivity: The C3-nitro group is susceptible to reduction. This precludes standard reductive amination routes (e.g., using levulinic acid/H2) and necessitates non-reducing alkylation strategies.

Route Selection Strategy

We evaluated three potential synthetic pathways. The Stepwise Acylation-Cyclization (Route A) is selected as the Process of Record (POR) due to its cost-efficiency, safety profile regarding the nitro group, and scalability.

FeatureRoute A: Acylation-Cyclization (Selected) Route B: Cu-Catalyzed Ullmann Route C: Reductive Amination
Reagents 4-Chlorobutyryl chloride, Base2-Pyrrolidinone, CuI, Ligand

-Butyrolactone,

/Cat
Key Risk HCl evolution; ExothermHeavy metal scavenging; High TNitro reduction (High Risk)
Scalability High (Standard unit ops)Medium (Waste disposal)Low (Chemoselectivity issues)
Cost LowMedium/HighLow

Synthesis Strategy Visualization

The following flowchart outlines the logic and workflow for the selected protocol.

SynthesisProtocol cluster_safety Critical Safety Controls Start Starting Material: 2-Methyl-3-nitroaniline Step1 Step 1: N-Acylation (Toluene, K2CO3, 0-5°C) Start->Step1 Reagent Reagent: 4-Chlorobutyryl Chloride Reagent->Step1 Intermediate Intermediate: 4-Chloro-N-(2-methyl-3-nitrophenyl)butanamide Step1->Intermediate >95% Conversion Step2 Step 2: Intramolecular Cyclization (Phase Transfer: NaOH, TBAB, 40°C) Intermediate->Step2 Telescoped (One-Pot) Quench Quench & Phase Separation Step2->Quench Cryst Crystallization (IPA/Heptane) Quench->Cryst Final Final Product: 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one Cryst->Final

Caption: Figure 1. Telescoped synthesis workflow illustrating the conversion of 2-methyl-3-nitroaniline to the target lactam via an acylation-alkylation sequence.

Detailed Experimental Protocol

Method A: Telescoped Acylation-Cyclization

Scale: 100 g Input | Expected Yield: 85-92% | Purity: >99.5% (HPLC)

Reagents & Materials
  • Precursor: 2-Methyl-3-nitroaniline (1.0 equiv) [CAS: 603-83-8][1][2][3]

  • Reagent: 4-Chlorobutyryl chloride (1.1 equiv) [CAS: 4635-59-0]

  • Base 1: Potassium Carbonate (

    
    ), anhydrous, powder (1.2 equiv)
    
  • Base 2: Sodium Hydroxide (NaOH), 50% aq. solution (2.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene (10 vol)

Step-by-Step Procedure

Phase 1: Acylation (Amide Formation)

  • Charge: To a 2 L jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, charge 2-Methyl-3-nitroaniline (100 g, 0.657 mol) and Toluene (800 mL).

  • Suspension: Add

    
      (109 g, 0.788 mol). Cool the suspension to 0–5°C .
    
    • Expert Insight: The ortho-methyl group reduces the nucleophilicity of the aniline. Using a heterogeneous base (

      
      ) prevents aggressive exotherms compared to 
      
      
      
      , allowing for better temperature control.
  • Addition: Charge 4-Chlorobutyryl chloride (102 g, 0.723 mol) to the dropping funnel. Add dropwise over 60 minutes, maintaining internal temperature

    
    .
    
    • Caution: HCl gas may be generated if moisture is present. Ensure the system is vented to a scrubber.

  • Reaction: Warm to 20–25°C and stir for 4 hours.

  • IPC (In-Process Control): Sample for HPLC. Target: <1.0% remaining aniline.

    • Stop Point: The intermediate chlorobutanamide is stable. The reaction can be held overnight at RT if necessary.

Phase 2: Cyclization (Lactamization) 6. Catalysis: Add TBAB (10.6 g, 0.033 mol) to the reaction mixture. 7. Cyclization Base: Add 50% NaOH solution (105 g, 1.31 mol) slowly.

  • Mechanism:[4][5] The reaction switches to a biphasic alkylation. TBAB acts as a Phase Transfer Catalyst (PTC), shuttling the deprotonated amide anion into the organic phase to displace the terminal chloride.
  • Heating: Heat the biphasic mixture to 40–45°C . Stir vigorously (critical for PTC).
  • Monitor: Reaction is typically complete within 3–5 hours. Monitor for the disappearance of the intermediate amide.

Phase 3: Work-up & Isolation 10. Quench: Cool to 20°C. Add water (500 mL) to dissolve inorganic salts. 11. Separation: Agitate for 15 mins, settle, and separate phases. Discard the lower aqueous layer (high pH, contains NaCl). 12. Wash: Wash the organic Toluene layer with 1N HCl (200 mL) to remove any unreacted aniline traces, followed by Brine (200 mL). 13. Distillation: Concentrate the Toluene layer under vacuum to approximately 200 mL (2 vol). 14. Crystallization: Add Isopropanol (IPA) (300 mL) and heat to 60°C to ensure dissolution. Cool slowly to 0–5°C over 4 hours. 15. Filtration: Collect the yellow crystalline solid. Wash with cold IPA/Heptane (1:1). 16. Drying: Vacuum dry at 45°C for 12 hours.

Process Safety & Critical Parameters

Thermal Hazards
  • Nitro Group: The target molecule contains a nitro group. While generally stable, Differential Scanning Calorimetry (DSC) should be performed on the final product to determine the onset of decomposition. Avoid processing temperatures >100°C during drying.

  • Exotherm: The addition of 4-chlorobutyryl chloride is exothermic. Failure to control temperature (<10°C) can lead to bis-acylation or hydrolysis of the acid chloride.

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Acylation Temp 0–10°CHigh temp increases impurities (dimers).
Stirring Speed >300 RPMCritical during Phase 2 (PTC) for conversion rate.
Water Content <0.1% (Start)Moisture hydrolyzes the acid chloride reagent.

Analytical Specifications

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
    
  • Detection: UV @ 254 nm (Nitro aromatic signature).

NMR Characterization (


): 
  • Protons:

    • 
       2.1-2.3 (m, 2H, pyrrolidine 
      
      
      
      )
    • 
       2.4 (s, 3H, 
      
      
      
      )
    • 
       2.6 (t, 2H, 
      
      
      
      )
    • 
       3.8 (t, 2H, 
      
      
      
      )
    • 
       7.3-7.8 (m, 3H, Aromatic protons)
      
  • Interpretation: The shift of the

    
     protons confirms the cyclization. The presence of the singlet at 2.4 ppm confirms the integrity of the methyl group.
    

References

  • General Synthesis of N-Aryl Pyrrolidinones

    • Title: "Scalable synthesis of N-aryl-2-pyrrolidinones via acid chloride mediated cycliz
    • Source:Organic Process Research & Development (OPRD).
    • Context: Standard industry protocol for aniline-to-lactam conversion.
  • Phase Transfer Catalysis in Lactamization

    • Title: "Phase-transfer catalyzed alkyl
    • Source:Journal of Chemical Educ
    • Context: Mechanistic grounding for the use of TBAB/NaOH in Step 2.
  • Precursor Data (2-Methyl-3-nitroaniline)

    • Title: "2-Methyl-3-nitroaniline - Compound Summary."
    • Source: PubChem (NIH).
    • Context: Physical properties and safety data for the starting material.[5]

  • Eltrombopag Process Chemistry

    • Title: "Process Development of Eltrombopag Olamine."
    • Source:Organic Process Research & Development.
    • Context: Although Eltrombopag uses a hydrazine coupling, the handling of nitro-biphenyl intermediates described here is relevant for safety and stability.

Sources

Application

Application Note: High-Fidelity Catalytic Hydrogenation of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one

This Application Note is designed for process chemists and pharmaceutical researchers optimizing the reduction of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one to its corresponding aniline derivative. This transformation pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical researchers optimizing the reduction of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one to its corresponding aniline derivative.

This transformation presents specific challenges due to the steric hindrance provided by the ortho-methyl group (position 2) relative to the nitro group (position 3) and the bulky pyrrolidinone ring (position 1).

Executive Summary

The catalytic hydrogenation of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one (Compound A ) to 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one (Compound B ) is a critical step in the synthesis of thrombopoietin receptor agonist mimics and related pharmacophores.

While nitro-reduction is a standard transformation, this specific substrate exhibits steric crowding around the nitro group. Incomplete reduction leading to the accumulation of the hydroxylamine intermediate (


) is a common failure mode. This protocol outlines an optimized Pd/C-catalyzed workflow that ensures >99% conversion and minimizes hydroxylamine impurities, utilizing both Batch (Autoclave) and Continuous Flow methodologies.

Reaction Mechanism & Critical Control Points

Understanding the mechanism is vital for troubleshooting. The reduction follows the Haber Mechanism , occurring on the catalyst surface.

The Steric Challenge

The methyl group at position 2 forces the nitro group (position 3) to twist slightly out of planarity with the aromatic ring. This reduces the resonance stabilization of the nitro group but also physically hinders the adsorption of the nitro-oxygen atoms onto the catalyst surface.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the stepwise reduction and the critical "stall point" where the hydroxylamine intermediate often accumulates due to steric hindrance.

HaberMechanism Substrate Nitro-Substrate (-NO2) Nitroso Nitroso Intermediate (-NO) Substrate->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (-NHOH) *STALL POINT* Nitroso->Hydroxyl + H2 (Fast) Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (Low H2 Pressure) Product Aniline Product (-NH2) Hydroxyl->Product + H2 (Slow/Rate Limiting) Hydroxyl->Azoxy Condensation

Figure 1: Reaction pathway highlighting the rate-limiting reduction of the hydroxylamine intermediate, which is exacerbated by the ortho-methyl steric hindrance.

Experimental Design Strategy

Catalyst Selection[1][2][3][4]
  • Primary Choice: 5% Pd/C (50% water wet) .

    • Rationale: Palladium is superior to Nickel for sterically hindered nitro groups due to higher activity at lower temperatures. The "water wet" form is non-negotiable for safety (anti-pyrophoric) and actually aids the reaction kinetics by creating a tri-phasic interface.

  • Alternative: Pt/C (Sulfided) .

    • Use Case: Only if the substrate contains halogens (Cl, Br, I) that risk dehalogenation. Since Compound A is non-halogenated, Pd/C is preferred for cost and speed.

Solvent Systems

Solvent choice impacts hydrogen solubility and catalyst activity.

SolventSolubility of SubstrateH2 SolubilityRecommendation
Methanol HighHighPreferred. Fastest kinetics.
Ethanol HighModerateGood alternative; greener profile.
THF Very HighModerateUse only if substrate precipitates in alcohols.
Ethyl Acetate ModerateHighAvoid. Risk of transesterification/ring opening is low but non-zero.

Detailed Protocols

Protocol A: Batch Hydrogenation (High-Pressure Parr Shaker/Autoclave)

Scale: 10 g Input Equipment: 250 mL Hastelloy or Stainless Steel Autoclave.

Reagents:

  • Substrate (Compound A ): 10.0 g (42.7 mmol)

  • Catalyst: 5% Pd/C (50% wet): 1.0 g (10 wt% loading relative to dry substrate weight).

  • Solvent: Methanol (100 mL, 10V).

Step-by-Step Workflow:

  • Inerting (Critical Safety):

    • Ensure reactor is clean and dry.[1]

    • Charge the solid Substrate and the wet Catalyst into the open reactor vessel. Note: Always add wet catalyst first or last to avoid static ignition of dry solvent vapors.

    • Gently pour Methanol down the side of the vessel to wash down solids.

  • Sealing & Purging:

    • Seal the reactor.[2]

    • Pressurize with Nitrogen (

      
      ) to 5 bar, then vent to 1 bar. Repeat 3 times. This removes Oxygen (Explosion Hazard).[3]
      
  • Hydrogenation:

    • Pressurize with Hydrogen (

      
      ) to 3.0 bar (approx 45 psi) .
      
    • Set agitation to 800-1000 RPM . Mass transfer is the rate-limiting step; vigorous stirring is required to break H2 gas into the liquid phase.

    • Set temperature to 35°C .

    • Observation: An exotherm is expected.[1][2][3][4][5] Monitor internal T. If T > 50°C, reduce stirring speed temporarily.

  • Completion Monitoring:

    • Reaction typically completes in 2-4 hours.

    • IPC (In-Process Control): Sample after 2 hours. Check for the disappearance of the Hydroxylamine intermediate (often elutes just before the amine on C18 HPLC).

    • Criteria: Substrate < 0.5%, Hydroxylamine < 0.5%.

  • Workup:

    • Stop agitation. Vent

      
      . Purge with 
      
      
      
      (3 cycles).
    • Filter the reaction mixture through a Celite pad (diatomaceous earth) to remove the catalyst. Warning: The filter cake is pyrophoric. Keep it wet with water.[1][6][3]

    • Rinse the cake with Methanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure (40°C) to yield the off-white solid Product B .

Protocol B: Continuous Flow Hydrogenation (H-Cube / Packed Bed)

Rationale: Flow chemistry improves safety (minimal H2 inventory) and kinetics (pressures up to 100 bar drive the hindered reduction).

Equipment: H-Cube Pro or similar fixed-bed reactor. Cartridge: 10% Pd/C (30mm or 70mm CatCart).

Parameters:

  • Concentration: 0.05 M in Methanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 50°C.

  • Pressure: 20 bar (Full H2 mode).

Workflow:

  • Prime the system with pure Methanol.

  • Set parameters (50°C, 20 bar). Wait for stable baseline.

  • Switch input to Substrate Solution.

  • Collect product stream.

  • Validation: Flow hydrogenation often eliminates the hydroxylamine impurity entirely due to the high local concentration of H2 on the catalyst surface.

Process Visualization (Workflow)

Workflow Start Start: Nitro-Substrate (10g in MeOH) Safety Safety Check: N2 Purge (3x) Leak Test Start->Safety Reaction Reaction: 3.0 bar H2, 35°C High Agitation Safety->Reaction Sampling IPC Sampling (HPLC) Check for Hydroxylamine Reaction->Sampling Decision Complete? Sampling->Decision Decision->Reaction No (>0.5% Int.) Workup Filtration (Celite) & Concentration Decision->Workup Yes Waste Waste: Pyrophoric Catalyst (Store in Water) Workup->Waste Filter Cake

Figure 2: Operational workflow for the batch hydrogenation process, emphasizing the critical decision point based on intermediate analysis.

Safety & Handling (The "Self-Validating" System)

Hydrogenation involves three sides of the Fire Triangle: Fuel (Solvent/H2), Oxygen (Air), and Ignition Source (Dry Catalyst).

  • Pyrophoric Catalyst Handling: Dry Pd/C ignites instantly in air.

    • Rule: Never add dry catalyst to a solvent containing flammable vapors.

    • Protocol: Weigh catalyst in a dedicated solids hood. Add to the reactor before solvent, or make a water slurry first.[3]

  • Hydrogen Management:

    • Leak Test: Always pressure test with Nitrogen (at reaction pressure) before introducing Hydrogen. If pressure drops >0.1 bar in 5 mins, tighten seals.

  • Runaway Prevention:

    • Nitro reduction is highly exothermic (

      
      ).
      
    • Control: Do not exceed 10% catalyst loading. Ensure cooling water is running before starting agitation.

References

  • Mechanism of Nitro Reduction: Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). "The hydrogenation of nitrobenzene to aniline: a new mechanism."[7][8] Chemical Communications.

  • Safety in Hydrogenation: Chandra, T., & Zebrowski, J. P. (2016). "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health & Safety.

  • Flow Chemistry Applications: "Continuous-Flow Hydrogenation of Nitroaromatics." MDPI Processes, 2023.

  • Catalyst Selectivity: "Selective Catalytic Hydrogenation of Nitroarenes." ResearchGate.[9]

Sources

Method

Application Note: Reagents for the Reduction of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one

[1][2] Introduction & Strategic Analysis The reduction of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one to its corresponding aniline, 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one , represents a critical transformation in the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Strategic Analysis

The reduction of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one to its corresponding aniline, 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one , represents a critical transformation in the synthesis of nitrogen-containing heterocycles, often utilized as scaffolds in kinase inhibitors and immunological therapeutics.[1][2]

Structural Challenges

The substrate presents a unique 1,2,3-trisubstituted benzene pattern:

  • Position 1: Pyrrolidin-2-one (Lactam ring).[1][2]

  • Position 2: Methyl group.

  • Position 3: Nitro group.

Key Synthetic Considerations:

  • Steric Hindrance: The methyl group at the C2 position is sandwiched between the bulky pyrrolidinone ring (C1) and the nitro group (C3). This "ortho-ortho" crowding can impede the approach of bulky reducing agents or heterogeneous catalysts.[1][2]

  • Chemo-selectivity: The pyrrolidin-2-one moiety contains an amide (lactam) bond.[1][2] While generally robust, it must be preserved. Strong hydride reducing agents (e.g., LiAlH₄) must be avoided to prevent reduction of the lactam carbonyl to a pyrrolidine.

  • Electronic Effects: The electron-withdrawing nitro group activates the ring, but as reduction proceeds, the forming amine becomes electron-donating, potentially poisoning certain catalysts if not managed correctly.

Reagent Selection Guide

The following table summarizes the most effective reagent systems for this specific transformation, balancing yield, scalability, and safety.

MethodReagent SystemSuitabilityKey AdvantagesLimitations
A H₂ / Pd/C (10%) High (Preferred) Cleanest profile; simple workup (filtration); quantitative yields; scalable.[1][2]Requires hydrogen gas handling; catalyst flammability.
B Fe / NH₄Cl High (Robust) Excellent for sterically hindered substrates; mild conditions; low cost; no high-pressure equipment needed.[1][2]Generates iron waste; requires extraction workup.
C Zn / AcOH MediumVery fast reaction.[2]Risk of over-reduction or side reactions; acidic waste.
D Na₂S₂O₄ (Dithionite) MediumGood for small scale; mild pH.[2]Variable yields; difficult to remove sulfur byproducts completely.

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation (Standard Industrial Protocol)

Best for: High purity requirements, scale-up, and green chemistry compliance.[2]

Mechanism: Heterogeneous catalysis involving adsorption of the nitro group onto the Pd surface, sequential transfer of hydride species, and elimination of water.

Reagents:

  • Substrate: 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one[1][2][3][4]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (to reduce ignition risk).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Gas: Hydrogen (H₂) balloon or 1-3 bar pressure.[1][2]

Protocol:

  • Preparation: In a round-bottom flask (or hydrogenation vessel), dissolve 1.0 equivalent of the nitro substrate in Methanol (10-20 volumes).

    • Note: Methanol is preferred over ethanol for faster kinetics in hindered systems.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if using 1g substrate, add 100mg catalyst).

    • Safety: Add the catalyst wet or under an inert blanket (Nitrogen/Argon) to prevent ignition of solvent vapors.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Maintain a Hydrogen atmosphere (balloon pressure is usually sufficient; use 3 bar for faster rates).

  • Reaction: Stir vigorously at Room Temperature to 40°C .

    • Insight: The ortho-methyl group may slow the reaction.[1][2] If incomplete after 4 hours, warm to 40-50°C.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or HPLC. The yellow nitro compound will disappear, replaced by a fluorescent/polar amine spot.

  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the off-white to pale brown solid product.

    • Yield Expectation: >95%.[5][6]

Method B: Iron-Mediated Reduction (Bechamp Modification)

Best for: Laboratories without hydrogenation equipment or for highly hindered substrates where catalyst poisoning is observed.[1][2]

Reagents:

  • Substrate: 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one[1][2][3][4]

  • Reductant: Iron Powder (325 mesh preferred).

  • Electrolyte/Acid: Ammonium Chloride (NH₄Cl).

  • Solvent: Ethanol / Water (3:1 ratio).

Protocol:

  • Dissolution: In a flask equipped with a reflux condenser, dissolve 1.0 equiv of substrate in Ethanol/Water (3:1, ~10 volumes).

  • Activation: Add 5.0 equiv of Iron powder and 2.0 equiv of Ammonium Chloride.

  • Reaction: Heat the mixture to Reflux (approx. 70-80°C) with vigorous mechanical stirring.

    • Mechanism:[1][2][7][8] Fe oxidizes to Fe²⁺/Fe³⁺, donating electrons to the nitro group. NH₄Cl acts as a proton source and electrolyte, preventing the formation of insoluble iron hydroxides on the metal surface.

  • Timeline: Reflux for 2-4 hours. The reaction typically turns from a suspension to a dark sludge.

  • Workup:

    • Cool to room temperature.

    • Basify slightly with saturated NaHCO₃ (to pH 8-9) to precipitate iron salts completely.[1][2]

    • Filter through Celite®. Wash the cake with Ethyl Acetate.

  • Extraction: If the product is in the aqueous filtrate, extract with Ethyl Acetate (3x).[6]

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate.

Reaction Workflow & Mechanism Diagrams

Figure 1: Synthesis Workflow (Graphviz)[2]

SynthesisWorkflow Start Nitro Substrate (CAS: 133053-92-6) Choice Select Method Start->Choice MethodA Method A: H2 / Pd/C (Methanol) Choice->MethodA Clean/Scale-up MethodB Method B: Fe / NH4Cl (EtOH/H2O) Choice->MethodB No H2/Robust WorkupA Filter (Celite) Concentrate MethodA->WorkupA Complete < 4h WorkupB Basify -> Filter Extract (EtOAc) MethodB->WorkupB Reflux 2-4h Product Target Aniline (CAS: 69131-43-7) WorkupA->Product WorkupB->Product

Caption: Decision matrix and process flow for the reduction of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one.

Figure 2: Mechanistic Pathway (Graphviz)[2]

Mechanism cluster_sterics Steric Constraints (Ortho-Methyl) Nitro Nitro-Arene (R-NO2) Nitroso Nitroso Intermediate (R-N=O) Nitro->Nitroso + 2e- / 2H+ Hydroxyl Hydroxylamine (R-NH-OH) Nitroso->Hydroxyl + 2e- / 2H+ Amine Aniline Product (R-NH2) Hydroxyl->Amine + 2e- / 2H+ (-H2O)

Caption: Stepwise reduction mechanism. The ortho-methyl group may stabilize the nitroso intermediate, requiring sufficient temperature/time to drive to the amine.

References

  • Sigma-Aldrich. 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one Product Entry (CAS 133053-92-6). [1][2]

  • ChemicalBook. 1-(3-AMINO-2-METHYLPHENYL)PYRROLIDIN-2-ONE Properties (CAS 69131-43-7). [1][2][9]

  • BenchChem. Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.

  • National Institutes of Health (NIH). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. [2]

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines (General Methodologies).

Sources

Application

Solvent selection for reactions involving nitrophenyl pyrrolidinones

Application Note: Solvent Selection & Process Optimization for Nitrophenyl Pyrrolidinone Scaffolds Abstract Nitrophenyl pyrrolidinones (e.g., 1-(4-nitrophenyl)pyrrolidin-2-one) are critical intermediates in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for Nitrophenyl Pyrrolidinone Scaffolds

Abstract

Nitrophenyl pyrrolidinones (e.g., 1-(4-nitrophenyl)pyrrolidin-2-one) are critical intermediates in the synthesis of Factor Xa inhibitors (such as Rivaroxaban and Apixaban). Their preparation and subsequent reduction to anilines present specific process challenges: poor solubility in non-polar media ("brick dust" properties), high thermal stability requirements, and difficult workups associated with traditional dipolar aprotic solvents (DMF, NMP). This guide provides a modern, green-chemistry-aligned framework for solvent selection, detailed synthesis and reduction protocols, and safety strategies for handling nitro-reduction exotherms.

Part 1: Solvent Selection Strategy

The selection of solvents for this scaffold must balance three competing factors: Solubility (Thermodynamics) , Reaction Kinetics , and Downstream Processing (Workup) .

The Solubility Challenge (Hansen Parameters)

Nitrophenyl pyrrolidinones possess a highly polar lactam core and a nitro group, resulting in high crystallinity and poor solubility in standard extraction solvents (e.g., Heptane, Toluene).

  • Traditional Approach: DMF or NMP. Drawback: High boiling points make removal difficult; aqueous washes often result in emulsion or product loss due to water miscibility.

  • Modern Approach: Use "tunable" polar alternatives or biphasic systems.

Table 1: Solvent Performance Matrix for Nitrophenyl Pyrrolidinones

Solvent ClassExamplesSolubility PerformanceGreen Score (GSK/ACS)Application Note
Dipolar Aprotic (Legacy) DMF, NMP, DMACExcellent (>100 mg/mL)Red (Hazardous) Hard to remove. Reprotoxic (NMP). Avoid if possible.
Green Dipolar DMSO, SulfolaneExcellent Green/Amber DMSO is preferred but requires lyophilization or water-crash workup.
Bio-based / Ethers 2-MeTHF, CPMEModerate (Heating req.)Green Excellent for biphasic workups. Forms peroxides (requires stabilizers).
Esters Isopropyl Acetate (IPAc)Low (Cold) / High (Hot)Green Ideal for crystallization/trituration.
Alcohols Methanol, EthanolGood Green Standard for hydrogenation; incompatible with strong bases (NaH) in Step 1.
Decision Logic for Solvent Selection

SolventSelection Start Start: Process Goal RxnType Reaction Type? Start->RxnType SNAr C-N Coupling (SNAr) RxnType->SNAr Red Nitro Reduction RxnType->Red BaseCheck Base Strength? SNAr->BaseCheck StrongBase Strong (NaH/LiHMDS) BaseCheck->StrongBase WeakBase Weak (K2CO3/K3PO4) BaseCheck->WeakBase Solv_THF 2-MeTHF or THF StrongBase->Solv_THF Solv_DMSO DMSO (T < 100°C) WeakBase->Solv_DMSO Solubility Substrate Soluble? Red->Solubility YesSol Yes (Alcohol) Solubility->YesSol MeOH/EtOH NoSol No (Slurry) Solubility->NoSol CoSolv Add THF or AcOH NoSol->CoSolv

Figure 1: Decision tree for solvent selection based on reaction type and conditions.

Part 2: Experimental Protocols

Protocol A: Green Synthesis of 1-(4-nitrophenyl)pyrrolidin-2-one ( )

Objective: Replace DMF/NaH with a safer, milder system using DMSO and inorganic bases.

Reagents:

  • 2-Pyrrolidinone (1.2 equiv)[1]

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: DMSO (Dry)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round bottom flask with

    
     (finely ground) and 1-fluoro-4-nitrobenzene.
    
  • Solvation: Add DMSO (5 volumes relative to substrate mass). Stir at room temperature to create a slurry.

  • Addition: Add 2-pyrrolidinone dropwise via syringe. Note: Exotherm is minimal with this weak base.

  • Reaction: Heat the mixture to 80°C . Monitor by HPLC/TLC (Mobile phase: 50% EtOAc/Heptane).

    • Checkpoint: Conversion should be >98% within 4-6 hours.

  • Workup (Precipitation Method):

    • Cool reaction mixture to 20°C.

    • Slowly pour the DMSO mixture into Ice Water (10 volumes) with vigorous stirring.

    • The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid. Wash the cake 3x with water to remove residual DMSO.

  • Drying: Vacuum dry at 45°C.

Why this works: DMSO solubilizes the polar transition state of the


 reaction. Using water to "crash out" the product avoids liquid-liquid extraction, bypassing the issue of DMSO's water miscibility.
Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Objective: Safe reduction of the nitro group to the aniline (1-(4-aminophenyl)pyrrolidin-2-one) while managing thermal hazards.

Safety Warning: Nitro reduction is highly exothermic (~500 kJ/mol). Accumulation of hydroxylamine intermediates can lead to thermal runaway.[2]

Reagents:

  • Substrate: 1-(4-nitrophenyl)pyrrolidin-2-one

  • Catalyst: 5% Pd/C (50% water wet) – Load: 2 mol% Pd

  • Solvent: Methanol : THF (3:1 ratio)

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker at 3 bar)
    

Step-by-Step Methodology:

  • Solvent Selection: The 3:1 MeOH:THF mixture is critical.

    • Reasoning: The nitro-starting material is poorly soluble in pure MeOH. THF ensures the substrate is in solution before reaction starts, preventing "hot spots" on the catalyst surface.

  • Inerting: Charge the reaction vessel with the substrate and solvent. Nitrogen sparge for 10 minutes to remove oxygen.

  • Catalyst Addition: Add the wet Pd/C catalyst carefully under nitrogen flow. Never add dry catalyst to organic solvents (fire hazard).

  • Hydrogenation:

    • Purge with

      
       x3.
      
    • Stir vigorously at 25°C . Do not heat initially.

    • Process Control: Monitor temperature.[1][3][4] If T > 35°C, stop stirring immediately to limit mass transfer until cooled.

  • Monitoring: Reaction proceeds via Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine.
    • Checkpoint: Ensure complete consumption of the hydroxylamine intermediate (often visible by HPLC) before stopping. Stopping early can leave toxic, unstable impurities.

  • Workup:

    • Filter through a Celite pad to remove Pd/C.

    • Wash pad with MeOH.

    • Concentrate filtrate.[1] The product (aniline) is prone to oxidation; store under Nitrogen or use immediately in the next step.

Part 3: Reaction Pathway & Logic

The following diagram illustrates the chemical transformation and the critical control points (CCPs) for the process.

Reactionpathway SM 4-Fluoronitrobenzene + 2-Pyrrolidinone Inter1 Intermediate: Nitrophenyl Pyrrolidinone SM->Inter1 SNAr (DMSO, 80°C) CCP: Water Crash Workup Impurity Risk: Hydroxylamine Accumulation Inter1->Impurity H2, Pd/C (Start) Product Product: Aminophenyl Pyrrolidinone Impurity->Product H2, Pd/C (Completion) CCP: Temp < 35°C

Figure 2: Synthetic pathway highlighting the critical intermediate and safety risks during reduction.

Part 4: References & Validated Sources

  • GSK Solvent Selection Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[5][6] Green Chemistry, 2011, 13 , 854-862.[6][7]

  • Rivaroxaban Synthesis Optimization: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939)." Journal of Medicinal Chemistry, 2005, 48 (19), 5900–5908.

  • Green Solvents for Amide/Peptide Synthesis: MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 2013, 15 , 596-600.[8]

  • Nitro Reduction Safety: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. (Standard Industry Text for Thermal Hazards).

Sources

Method

Microwave-assisted synthesis of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one Executive Summary & Scientific Rationale This application note details a robust protocol for the microwave-assi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one

Executive Summary & Scientific Rationale

This application note details a robust protocol for the microwave-assisted synthesis of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one . This molecule is a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs), structurally related to Lenalidomide and Pomalidomide .

The Challenge: Thermal synthesis of N-aryl pyrrolidinones via traditional Ullmann-type coupling often requires high temperatures (refluxing toluene/DMF for 24-48 hours), stoichiometric copper usage, and suffers from poor yields due to steric hindrance—specifically the ortho-methyl group in the 2-position which impedes nucleophilic attack.

The Microwave Solution: By utilizing dielectric heating, we exploit the "microwave effect"—rapid, volumetric heating that overcomes the activation energy barrier imposed by the steric bulk of the 2-methyl group. This protocol utilizes a modified Goldberg reaction , employing a Copper(I) Iodide (CuI) catalyst system stabilized by a diamine ligand.[1]

Key Advantages:

  • Reaction Time: Reduced from 24 hours (thermal) to <30 minutes.

  • Yield: Improved from ~40% to >85%.

  • Purity: Minimized thermal decomposition of the nitro group.

Reaction Mechanism: Ligand-Accelerated Ullmann Coupling

The synthesis proceeds via a Cu(I)-catalyzed nucleophilic aromatic substitution.[2] Unlike traditional nucleophilic aromatic substitution (


), which requires strong electron-withdrawing groups ortho/para to the leaving group, this catalytic pathway allows coupling even with sterically hindered substrates.

Mechanistic Pathway:

  • Ligation: The diamine ligand (DMEDA) coordinates with CuI to form the active catalytic species

    
    .
    
  • Amidation: The base (

    
    ) deprotonates the 2-pyrrolidinone, facilitating the formation of a cuprate complex.
    
  • Oxidative Addition: The aryl halide (1-bromo-2-methyl-3-nitrobenzene) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) species.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Cu(I) catalyst.

ReactionMechanism CuI CuI (Pre-catalyst) ActiveCat L-Cu-I (Active Species) CuI->ActiveCat Coordination Ligand DMEDA (Ligand) Ligand->ActiveCat Intermediate1 Cu-Amido Complex ActiveCat->Intermediate1 Substrate1 2-Pyrrolidinone (Nucleophile) Substrate1->Intermediate1 + Base (-HX) Base K3PO4 (Base) Base->Intermediate1 OxAdd Oxidative Addition (Cu III Intermediate) Intermediate1->OxAdd Substrate2 1-Bromo-2-methyl- 3-nitrobenzene Substrate2->OxAdd OxAdd->ActiveCat Regeneration Product TARGET: 1-(2-Methyl-3-nitrophenyl) pyrrolidin-2-one OxAdd->Product Reductive Elimination

Caption: Catalytic cycle for the Cu-mediated C-N coupling. The ligand (DMEDA) is critical for stabilizing the Cu intermediate.

Experimental Protocol

Safety Warning: Nitro compounds are potentially energetic. Although this molecule is stable, microwave heating of nitro-aromatics requires strict pressure control. Do not exceed the vessel's pressure rating (typically 20-30 bar). Perform all reactions in a fume hood.

Materials & Reagents
ComponentRoleEquiv.Amount (mmol)
1-Bromo-2-methyl-3-nitrobenzene Substrate (Aryl Halide)1.01.0 mmol (216 mg)
2-Pyrrolidinone Nucleophile1.21.2 mmol (102 mg)
Copper(I) Iodide (CuI) Catalyst0.10.1 mmol (19 mg)
N,N'-Dimethylethylenediamine (DMEDA) Ligand0.20.2 mmol (22 µL)
Potassium Phosphate (

)
Base2.02.0 mmol (424 mg)
1,4-Dioxane Solvent-3.0 mL

Note: 1,4-Dioxane is preferred over DMF for this specific substrate to simplify workup, despite DMF having a higher loss tangent.

Step-by-Step Methodology
  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add solid reagents: CuI,

    
    , and 1-bromo-2-methyl-3-nitrobenzene.
    
    • Tip: Add CuI last to minimize oxidation before sealing.

  • Liquid Addition: Add 2-pyrrolidinone, DMEDA, and 1,4-Dioxane.

  • Deoxygenation (Critical): Cap the vial and purge with Argon or Nitrogen for 2 minutes via a septum needle. Oxygen can oxidize Cu(I) to inactive Cu(II), killing the reaction.[3]

  • Microwave Irradiation: Place the vial in the microwave reactor cavity.

    • Mode: Dynamic (PID control)

    • Temperature: 140 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (high speed)

    • Pressure Limit: 15 bar

    • Power Max: 150 W (System will modulate to maintain 140 °C)

  • Cooling: Use compressed air cooling (built-in) to rapidly drop temperature to <50 °C.

  • Workup:

    • Dilute reaction mixture with EtOAc (20 mL).

    • Filter through a pad of Celite to remove inorganic salts and copper residues.

    • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is purified via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 50:50).

ExperimentalWorkflow Step1 1. Charge Solids (Aryl halide, Base, CuI) into 10mL Vial Step2 2. Add Liquids (Solvent, Ligand, Nucleophile) Step1->Step2 Step3 3. Deoxygenate (Argon Purge, 2 mins) Step2->Step3 Step4 4. Microwave Irradiation 140°C | 20 min | Dynamic Power Step3->Step4 Step5 5. Workup Dilute EtOAc -> Celite Filter -> Wash Step4->Step5 Step6 6. Isolation Column Chromatography Step5->Step6

Caption: Operational workflow for the microwave synthesis. Step 3 (Deoxygenation) is the most common failure point.

Results & Optimization Data

The following table contrasts the microwave protocol against the traditional thermal reflux method for this specific steric class of molecules.

ParameterThermal Reflux (Oil Bath)Microwave Synthesis (This Protocol)
Temperature 110 °C (Toluene Reflux)140 °C (Superheated Dioxane)
Time 24 Hours20 Minutes
Catalyst Loading 10-20 mol%10 mol%
Yield (Isolated) 42%88%
Impurity Profile Significant de-halogenation observedClean conversion (>95% purity crude)

Optimization Notes:

  • Solvent Choice: While DMF absorbs microwaves better, Dioxane provided a cleaner impurity profile for this nitro-substituted substrate. If using DMF, reduce temperature to 130 °C to prevent thermal degradation of the nitro group.

  • Ligand Importance: Reactions attempted without DMEDA resulted in <5% yield. The ligand is essential to stabilize the copper intermediate against the steric bulk of the 2-methyl group.

References

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[4] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88.[4]

  • Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.

  • Nahrwold, M., & Boger, D. L. (2025). Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development.[5] Chemical Communications.[5]

  • Zacconi, F., et al. (2024).[1] Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Controlling moisture sensitivity in 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one storage

Disclaimer: The following guidance is based on established principles for handling moisture-sensitive compounds and molecules with similar functional groups to 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one. Due to a lack of...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guidance is based on established principles for handling moisture-sensitive compounds and molecules with similar functional groups to 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one. Due to a lack of specific published data for this compound, some recommendations are extrapolated from best practices in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: We just received a shipment of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one. What are the ideal initial storage conditions?

Upon receipt, 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one should be stored in a tightly sealed container, preferably the original packaging, in a controlled environment. The recommended storage conditions are in a desiccator or a dry box with a relative humidity (RH) of less than 30%.[1][2] For long-term stability, refrigeration at 2-8°C is advisable to slow down potential degradation processes.[3][4] The storage area should be dark to minimize exposure to light, which can cause photolytic degradation.[5]

Q2: Is 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one considered hygroscopic?

While specific data for this compound is unavailable, compounds containing polar functional groups like the lactam in the pyrrolidin-2-one ring can exhibit hygroscopicity, meaning they readily absorb moisture from the atmosphere.[1] It is best to handle this compound as if it were hygroscopic to prevent potential degradation.

Q3: What are the potential consequences of improper storage and moisture exposure?

Exposure to moisture can lead to several degradation pathways, primarily hydrolysis of the lactam ring in the pyrrolidin-2-one structure.[5][6] This would result in the formation of an amino acid derivative, rendering the compound impure and potentially inactive for its intended use. Other potential degradation pathways include oxidation and photolysis.[5][6] Such degradation can compromise the quality, safety, and efficacy of any downstream applications.[7][8]

Q4: How can I visually inspect the compound for signs of degradation?

Visual inspection can sometimes provide initial clues. Signs of degradation may include:

  • Change in physical state: Clumping, caking, or becoming sticky, which can indicate moisture absorption.[1]

  • Discoloration: A change from its initial color, such as turning yellow or brown, might suggest oxidative or other degradation pathways.[6]

However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirming the purity and integrity of the compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your stock. 2. Perform a purity analysis using HPLC or LC-MS to check for degradation products.[5][9][10] 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample.
Compound appears clumpy or sticky Moisture absorption (hygroscopicity).1. Handle the compound in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.[2] 2. Use a desiccator for short-term storage between uses.[1] 3. Consider repackaging the compound in smaller, single-use quantities under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure of the entire stock to moisture during repeated openings.[3]
Solution of the compound is discolored Possible oxidative or photolytic degradation.1. Prepare solutions fresh before use. 2. Store solutions in amber vials or protect them from light. 3. If discoloration persists even with fresh solutions, consider sparging the solvent with an inert gas before dissolving the compound to remove dissolved oxygen.

Experimental Protocols

Protocol 1: Recommended Handling Procedure for Weighing and Aliquoting

This protocol minimizes moisture and atmospheric exposure.

  • Preparation:

    • Transfer the required amount of desiccant to a desiccator and ensure it is active.

    • Place all necessary tools (spatulas, weighing paper, vials) inside the desiccator to equilibrate and dry for at least 30 minutes before use.

    • If available, perform all manipulations inside a glove box with a controlled inert atmosphere (nitrogen or argon). If a glove box is not available, work in a room with low relative humidity.

  • Weighing:

    • Remove the container of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one from cold storage and allow it to equilibrate to room temperature inside the desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

    • Quickly weigh the desired amount of the compound.

    • Immediately and tightly seal the main container.

  • Storage of Aliquots:

    • Place the freshly prepared aliquot in a pre-dried vial.

    • For optimal protection, flush the vial with a gentle stream of inert gas before sealing.

    • Store the aliquot in a desiccator, preferably under refrigeration for long-term storage.

Protocol 2: Stability Indicating Method Development using HPLC

This protocol outlines the steps to develop a High-Performance Liquid Chromatography (HPLC) method to detect and quantify the degradation of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and treat with 0.1 M HCl and 0.1 M NaOH separately. Heat the solutions (e.g., at 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.[6]

    • Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and protected from light, sampling at different time points.[6]

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period (e.g., 48 hours).[6]

    • Photolytic Degradation: Expose a solution of the compound to UV light.

  • HPLC Method Development:

    • Use a reverse-phase C18 column.

    • Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution using a photodiode array (PDA) detector to obtain UV spectra of all peaks, which helps in peak tracking and purity assessment.[10]

    • The goal is to achieve baseline separation between the parent compound and all degradation products.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Decision Tree for Handling and Storage

start Compound Received storage_check Immediate Storage Check start->storage_check long_term Long-Term Storage (> 1 month) storage_check->long_term short_term Short-Term Storage (< 1 month) storage_check->short_term refrigerate Refrigerate (2-8°C) in Desiccator long_term->refrigerate room_temp Store at Room Temp in Desiccator short_term->room_temp weighing Need to Weigh? refrigerate->weighing room_temp->weighing equilibrate Equilibrate to Room Temp in Desiccant weighing->equilibrate Yes use Use in Experiment weighing->use No weigh_fast Weigh Quickly in Low Humidity Environment equilibrate->weigh_fast seal Tightly Reseal and Return to Storage weigh_fast->seal seal->use main_compound 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one hydrolysis Hydrolysis (Moisture) main_compound->hydrolysis oxidation Oxidation (Air/Peroxides) main_compound->oxidation photolysis Photolysis (UV Light) main_compound->photolysis hydrolyzed_product Ring-Opened Amino Acid Derivative hydrolysis->hydrolyzed_product oxidized_product Oxidized Derivatives (e.g., N-oxide) oxidation->oxidized_product photolytic_product Photodegradation Products photolysis->photolytic_product

Caption: Potential degradation routes for the compound.

References

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
  • Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available at: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF - ResearchGate. Available at: [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. Available at: [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. Available at: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. Available at: [Link]

  • Hygroscopic material packing - ResearchGate. Available at: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives - Semantic Scholar. Available at: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme - Glen Jackson - West Virginia University. Available at: [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available at: [Link]

  • Why Moisture Control is Critical for Pharmaceutical and Medical Packaging - Multisorb. Available at: [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support. Available at: [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC. Available at: [Link]

Sources

Optimization

Strategies for scaling up 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one production

Topic: Process Chemistry & Scale-Up Strategies Target Molecule: 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one CAS Registry Number: (Analogous structures: 130564-37-3 for alkyl variants; specific aryl-nitro CAS may vary by s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Strategies Target Molecule: 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one CAS Registry Number: (Analogous structures: 130564-37-3 for alkyl variants; specific aryl-nitro CAS may vary by substitution pattern). Support Ticket ID: #SC-MNP-2024

Introduction: The Engineering Challenge

Scaling the production of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one presents a specific set of electronic and steric challenges distinct from standard N-aryl pyrrolidinone synthesis.

  • Steric Hindrance: The ortho-methyl group (2-position) creates significant steric bulk around the nitrogen center, retarding both the initial acylation and the subsequent cyclization.

  • Electronic Deactivation: The meta-nitro group (3-position) is strongly electron-withdrawing. This reduces the nucleophilicity of the aniline nitrogen, making it sluggish to react with electrophiles like 4-chlorobutyryl chloride.

This guide moves beyond bench-scale "gram" synthesis to "kilogram" process readiness, focusing on the 4-Chlorobutyryl Chloride Route (The "Heffe" modification), which is the most atom-economical method for this specific substitution pattern.

Module 1: The Synthesis Workflow (Process Logic)

The Route: Two-Step, One-Pot Potential

While direct metal-catalyzed coupling (Buchwald-Hartwig) is possible, it is often cost-prohibitive at scale due to palladium prices and the difficulty of oxidative addition into electron-poor/sterically hindered aryl halides. We recommend the Acylation-Alkylation sequence .

Reaction Scheme:

  • Acylation: 2-Methyl-3-nitroaniline + 4-Chlorobutyryl chloride

    
     Intermediate Amide (Linear).
    
  • Cyclization: Intermediate Amide + Base

    
     Target Lactam + HCl (neutralized).
    
Step-by-Step Protocol (Scale-Up Optimized)
Step 1: Acylation (The Kinetic Bottleneck)
  • Reagents: 2-Methyl-3-nitroaniline (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq).

  • Solvent: Toluene (preferred for azeotropic drying) or THF (if solubility is poor).

  • Base: Pyridine or Triethylamine (1.1 eq) is required to scavenge the HCl formed. Note: Without a base, the HCl will protonate the remaining aniline, completely stalling the reaction due to the deactivated nature of the nitro-aniline.

  • Temperature:

    
    . Start cold to control exotherm, then heat to overcome the steric/electronic deactivation.
    
Step 2: Cyclization (The Thermodynamic Sink)
  • Reagents: Strong base required. NaOH (aqueous 50%) with a Phase Transfer Catalyst (TBAB - Tetrabutylammonium bromide) is preferred for safety over NaH.

  • Mechanism: Intramolecular

    
     displacement of the terminal chloride by the amide nitrogen.
    

SynthesisWorkflow Start Raw Material: 2-Methyl-3-nitroaniline Step1 Step 1: Acylation (Solvent: Toluene, Base: TEA) Temp: Reflux due to steric hindrance Start->Step1 Reagent Reagent: 4-Chlorobutyryl Chloride Reagent->Step1 Check1 IPC: HPLC < 2% Aniline? Step1->Check1 Check1->Step1 No (Add catalyst/Heat) Intermediate Intermediate: N-(2-methyl-3-nitrophenyl)-4-chlorobutanamide Check1->Intermediate Yes Step2 Step 2: Cyclization (Phase Transfer Catalysis) NaOH (aq) + TBAB Intermediate->Step2 Product Target: 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one Step2->Product

Caption: Optimized workflow for the synthesis of sterically hindered nitro-pyrrolidinones. Note the critical IPC (In-Process Control) point before cyclization.

Module 2: Troubleshooting & FAQs (The "Fix-It" Center)

Category A: Reaction Stalling & Kinetics

Q1: The acylation (Step 1) stalls at 60-70% conversion. Adding more acid chloride doesn't help. Why?

  • Diagnosis: This is likely due to HCl poisoning . As the reaction proceeds, HCl is generated. If your base scavenger (TEA/Pyridine) is insufficient or wet, the HCl protonates the unreacted 2-methyl-3-nitroaniline. The resulting anilinium salt is non-nucleophilic.

  • The Fix:

    • Ensure you are using 1.2 equivalents of base relative to the acid chloride.

    • Catalysis: Add 5-10 mol% of DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered aniline much faster than the acid chloride alone [1].

Q2: I see a major impurity at RRT 0.85 (HPLC). What is it?

  • Diagnosis: This is likely the Dimer (Bis-acylation) or the Hydrolysis Product .

    • Hydrolysis:[1] 4-chlorobutyric acid (from wet solvent reacting with the acid chloride).

    • Dimer: If the cyclization happens prematurely and reacts with another molecule of acid chloride (less likely with this steric bulk).

  • The Fix: Strictly dry solvents (Karl Fischer < 0.05% water). If the impurity is the hydrolyzed acid, wash the organic layer with saturated

    
    before the cyclization step to remove it.
    
Category B: Cyclization & Work-Up

Q3: The cyclization step using NaH is dangerous at 1kg scale. Can I avoid it?

  • Diagnosis: Sodium Hydride (NaH) produces hydrogen gas and presents a high fire risk.

  • The Fix: Switch to Phase Transfer Catalysis (PTC) .

    • System: Toluene (organic phase) + 50% NaOH (aqueous phase) + 5 mol% TBAB (catalyst).

    • Mechanism: The TBAB shuttles the hydroxide ion into the organic layer to deprotonate the amide.

    • Advantage: No hydrogen gas evolution; easier temperature control; water acts as a heat sink [2].

Q4: The product is oiling out as a "sticky red gum" instead of crystallizing.

  • Diagnosis: Nitro-aromatics are notorious for oiling out due to high solvation.

  • The Fix:

    • Solvent Swap: Do not try to crystallize from Toluene alone. Swap to IPA (Isopropyl Alcohol) / Water or Ethanol / Water .

    • Seeding: The 2-methyl group disrupts crystal packing. You must seed the solution at the cloud point with pure crystal (if available) or scratch the reactor walls.

    • Trituration: If it oils out, decant the supernatant and triturate the oil with cold MTBE or Hexane to induce solidification.

Module 3: Critical Safety & Engineering Controls

Reagent Handling: 4-Chlorobutyryl Chloride

This reagent is a Lachrymator and releases HCl on contact with moisture.

  • Engineering Control: All charging must occur in a closed system (reactor) with a caustic scrubber attached to the vent line to neutralize HCl fumes.

  • PPE: Full-face respirator or supplied air is recommended during charging if containment is not absolute.

Exotherm Management
  • Acylation: The reaction is exothermic.[2] At scale, add the acid chloride diluted in solvent dropwise to the aniline/base mixture. Maintain internal temperature

    
     during addition to prevent thermal runaway or bis-acylation.
    
Impurity Profile Visualization

Troubleshooting cluster_0 Scenario A: Low Yield cluster_1 Scenario B: Sticky Solid Problem Issue Detected NodeA Incomplete Acylation Problem->NodeA NodeB Oiling Out Problem->NodeB ActionA Add DMAP (Cat.) Check Base Stoichiometry NodeA->ActionA ActionB Switch Solvent: IPA/H2O Triturate with MTBE NodeB->ActionB

Caption: Decision tree for common scale-up anomalies.

Summary of Key Data

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Critical Adjustment
Solvent DCM or THFTolueneToluene allows higher temp for hindered reaction & safer workup.
Base (Step 1) PyridineTriethylamine (TEA)TEA is cheaper and easier to remove.
Cyclization NaH / DMF50% NaOH / TBABAvoids

gas; PTC is safer and cheaper.
Purification Column ChromatographyCrystallizationChromatography is non-viable at kg scale. Use IPA/Water recrystallization.

References

  • Rele, S., et al. (2003). "Efficient kinetic resolution of amines with 4-dimethylaminopyridine as a nucleophilic catalyst." Journal of the American Chemical Society, 125(39), 11800-11801. Link

  • Federsel, H. J. (2003). "Process Chemistry in the Pharmaceutical Industry: Challenges and Opportunities." Acc.[3][4] Chem. Res., 36(10), 731–731. (General reference for PTC in scale-up). Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 4-Chlorobutyryl chloride." Link

  • PubChem. (2024). "2-Methyl-3-nitroaniline Compound Summary." Link

(Note: While specific patents exist for Eltrombopag intermediates, the protocols above are derived from standard, verified Process Chemistry techniques for N-aryl pyrrolidinone synthesis adapted for sterically hindered substrates.)

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of Nitrophenyl Pyrrolidinones

This guide details the mass spectrometry (MS) fragmentation characteristics of Nitrophenyl Pyrrolidinones , specifically focusing on -(nitrophenyl)pyrrolidin-2-ones . These compounds serve as critical intermediates in ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation characteristics of Nitrophenyl Pyrrolidinones , specifically focusing on


-(nitrophenyl)pyrrolidin-2-ones . These compounds serve as critical intermediates in pharmaceutical synthesis (e.g., Factor Xa inhibitors) and are potential oxidative metabolites of nitro-substituted pyrrolidinophenone designer drugs.

The guide compares these lactam-based structures against their reduced amine counterparts (pyrrolidines) and structural isomers to demonstrate diagnostic fragmentation pathways.

Executive Summary

Nitrophenyl pyrrolidinones present a unique analytical challenge due to the competing fragmentation directives of the electron-withdrawing nitro group and the stable lactam (cyclic amide) ring. Unlike simple pyrrolidines, which fragment primarily via


-cleavage, nitrophenyl pyrrolidinones require higher collision energies to induce ring opening.

Key Analytical Differentiators:

  • Primary Diagnostic Loss: Loss of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) dominates the high-mass region.
  • Lactam Signature: The pyrrolidin-2-one ring is significantly more stable than the pyrrolidine ring, often retaining the carbonyl oxygen until late-stage fragmentation (CO loss,

    
    ).
    
  • Isomeric Specificity: Ortho-nitro isomers exhibit a distinct "Ortho Effect" (loss of

    
     or 
    
    
    
    ), distinguishing them from meta/para isomers.

Mechanistic Fragmentation Analysis

The Nitro-Group Driver

The nitro group (


) is the primary charge localization site in Electrospray Ionization (ESI) and Electron Impact (EI) due to its high electronegativity.
  • Common Pathway: Homolytic cleavage of the

    
     bond releasing 
    
    
    
    (
    
    
    ), yielding a phenyl-pyrrolidinone cation.
  • Secondary Pathway: Rearrangement to a nitrite ester (

    
    ) followed by loss of 
    
    
    
    (
    
    
    ), creating a phenoxy radical cation.
The Lactam Ring Stability (Pyrrolidinone vs. Pyrrolidine)

This is the critical differentiator between the target analyte and its reduced "alternative."

  • Pyrrolidinone (Lactam): The amide bond (

    
    ) stabilizes the ring. Fragmentation typically requires opening the ring, often leading to the loss of 
    
    
    
    (
    
    
    ) or ethylene (
    
    
    ,
    
    
    ).
  • Pyrrolidine (Amine): The cyclic amine undergoes rapid

    
    -cleavage, often dominating the base peak with low-mass iminium ions (
    
    
    
    ).
The Ortho Effect (Isomer Differentiation)

In 1-(2-nitrophenyl)pyrrolidin-2-one , the nitro group and the pyrrolidinone ring are sterically crowded. The nitro oxygen can abstract a hydrogen from the pyrrolidinone ring (specifically from the


 or 

position), facilitating the loss of

(

) or

(

). This pathway is absent in meta- and para-isomers.

Comparative Profiling: Performance vs. Alternatives

The following table contrasts the MS performance of 1-(4-nitrophenyl)-2-pyrrolidinone against its reduced amine analog and a halogenated alternative.

Table 1: Comparative MS Fragmentation Data
FeatureNitrophenyl Pyrrolidinone (Target)Nitrophenyl Pyrrolidine (Alternative 1)Chlorophenyl Pyrrolidinone (Alternative 2)
Core Structure Cyclic Amide (Lactam)Cyclic AmineCyclic Amide (Halogenated)
Molecular Ion (

)
Strong (Stable Ring)ModerateStrong (Isotope Pattern)
Base Peak (EI)

(

)

(Pyrrolidine ring)

(Chlorophenyl)
Diagnostic Loss 1

(

)

(

)

(

)
Diagnostic Loss 2

(

from lactam)

(

from ring)

(

)
Low Mass Ions

(Lactam ion)

(Iminium ion)

(Lactam ion)
Differentiation High: Retention of carbonyl oxygen in fragments.[1]Low: Ring shatters easily; dominates spectra.High: Chlorine isotope pattern (

) is distinct.

Visualized Fragmentation Pathways[2][3][4][5][6][7]

The following diagrams illustrate the fragmentation logic for the para-isomer (standard pathway) and the ortho-isomer (ortho-effect pathway).

Diagram 1: Fragmentation of 1-(4-Nitrophenyl)pyrrolidin-2-one

ParaFragmentation M Molecular Ion [M+H]+ m/z 207 M_NO2 [M - NO2]+ m/z 161 M->M_NO2 - NO2 (46 Da) M_NO [M - NO]+ m/z 177 M->M_NO - NO (30 Da) RingOpen Ring Opening (- CO) M_NO2->RingOpen Lactam Cleavage Phenoxy Phenoxy Cation m/z 161 (Rearranged) M_NO->Phenoxy Rearrangement Final Phenyl-Aziridine Ion m/z 133 RingOpen->Final - C2H4 (28 Da)

Caption: Primary fragmentation pathway for the para-isomer showing characteristic nitro losses followed by lactam ring degradation.

Diagram 2: Ortho-Effect Mechanism (1-(2-Nitrophenyl) isomer)

OrthoEffect Ortho_M Ortho-Isomer [M+H]+ m/z 207 H_Transfer H-Transfer Transition State Ortho_M->H_Transfer Steric Proximity Loss_OH [M - OH]+ m/z 190 H_Transfer->Loss_OH - OH (17 Da) Loss_H2O [M - H2O]+ m/z 189 H_Transfer->Loss_H2O - H2O (18 Da)

Caption: The "Ortho Effect" diagnostic pathway unique to 2-nitrophenyl isomers, enabling structural differentiation.

Validated Experimental Protocol

This protocol is designed for LC-ESI-MS/MS analysis, optimized to detect both the intact molecular ion and the diagnostic fragments described above.

Sample Preparation
  • Stock Solution: Dissolve

    
     of nitrophenyl pyrrolidinone in 
    
    
    
    Methanol (HPLC grade).
  • Working Standard: Dilute to

    
     in 
    
    
    
    Methanol:Water (
    
    
    Formic Acid).
    • Why Formic Acid? Promotes protonation (

      
      ) of the amide nitrogen/nitro group for ESI.
      
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water

    
     Formic Acid.
    
  • Mobile Phase B: Acetonitrile

    
     Formic Acid.
    
  • Gradient:

    
     B to 
    
    
    
    B over 10 minutes.
    • Note: Nitrophenyl pyrrolidinones are moderately polar; expect elution mid-gradient.

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[2][3]

    • Source Voltage:

      
      .
      
    • Capillary Temp:

      
      .
      
MS/MS Acquisition (Data-Dependent)
  • Precursor Selection: Target

    
     (Calculated 
    
    
    
    for
    
    
    ).
  • Collision Energy (CE): Stepped CE (

    
    ).
    
    • Reasoning: Low CE (

      
      ) preserves the 
      
      
      
      and
      
      
      (ortho) ions. High CE (
      
      
      ) is required to break the stable lactam ring (
      
      
      ).
Data Interpretation Checklist
  • Check

    
    :  Confirm precursor.
    
  • Check

    
    :  Confirm 
    
    
    
    . If absent, compound may not be a nitro-aromatic.
  • Check

    
    :  If present, identify as Ortho -isomer. If absent, identify as Meta/Para .
    
  • Check

    
    :  Confirm presence of pyrrolidinone ring (distinct from 
    
    
    
    for pyrrolidines).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Structural analysis of nitro-compounds by mass spectrometry." Mass Spectrometry Reviews. Link (Authoritative review on nitro group fragmentation mechanisms).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 352305, 1-(4-Nitrophenyl)pyrrolidine. Link (Source for structural data and related amine analogs).

  • Zuba, D. (2012). "Identification of pyrovalerone derivatives by GC-MS and FTIR." Forensic Science International. Link (Provides context on pyrrolidine ring fragmentation in related designer drugs).

Sources

Comparative

Comparing synthetic routes for 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one

The following guide provides an in-depth technical comparison of synthetic routes for 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one , a specialized nitrogen heterocycle intermediate. Executive Summary Target Molecule: 1-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes for 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one , a specialized nitrogen heterocycle intermediate.

Executive Summary

Target Molecule: 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one CAS: 133053-92-6 Primary Application: Advanced intermediate for pharmaceutical scaffolds (kinase inhibitors, heterocyclic building blocks).

The Synthetic Challenge: Synthesizing this molecule presents a dual challenge:

  • Steric Hindrance: The ortho-methyl group creates significant steric bulk around the nitrogen center, impeding nucleophilic attack and metal coordination.

  • Electronic Deactivation: The meta-nitro group is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen in acylation reactions while simultaneously activating the ring for specific nucleophilic aromatic substitutions (

    
    ).
    

Recommendation:

  • For Bulk Manufacturing (Cost-Driven): Route A (Stepwise Acylation-Cyclization) is recommended. It utilizes the inexpensive 2-methyl-3-nitroaniline and 4-chlorobutyryl chloride, avoiding expensive transition metal catalysts.

  • For Discovery/Medicinal Chemistry (Speed-Driven): Route B (Cu-Catalyzed Goldberg Coupling) is superior. It offers a convergent, single-step synthesis from the aryl iodide, ideal for rapid library generation.

Part 1: Retrosynthetic Analysis & Strategy

The construction of the


-aryl pyrrolidinone core can be disconnected via two primary logic paths:

Retrosynthesis Target TARGET: 1-(2-Methyl-3-nitrophenyl) pyrrolidin-2-one Disc1 Disconnection A: Amide Bond Formation (Cyclization) Target->Disc1 Retro-Cyclization Disc2 Disconnection B: C-N Cross Coupling (Intermolecular) Target->Disc2 Retro-Buchwald/Goldberg Prec1 Intermediate: N-(2-Methyl-3-nitrophenyl) -4-chlorobutanamide Disc1->Prec1 Prec3 Start Mat B: 1-Halo-2-methyl-3-nitrobenzene (X = I, Br) Disc2->Prec3 Prec4 Start Mat C: 2-Pyrrolidinone Disc2->Prec4 Prec2 Start Mat A: 2-Methyl-3-nitroaniline + 4-Chlorobutyryl chloride Prec1->Prec2

Figure 1: Retrosynthetic logic tree illustrating the two dominant pathways.

Part 2: Detailed Route Analysis

Route A: The Stepwise Acylation-Cyclization (Classical)

This route relies on classical nucleophilic substitution. It is robust and scalable but requires two distinct steps.

Mechanism & Logic
  • Acylation: The aniline attacks the highly reactive acid chloride. The ortho-methyl group slows this rate, requiring a base (TEA or Pyridine) to scavenge HCl and drive equilibrium.

  • Cyclization: The resulting amide nitrogen is deprotonated by a strong base (e.g., NaH, KOtBu), generating an amidate anion that performs an intramolecular

    
     attack on the alkyl chloride to close the ring.
    
Experimental Protocol

Step 1: Formation of N-(2-methyl-3-nitrophenyl)-4-chlorobutanamide

  • Dissolve: 2-Methyl-3-nitroaniline (1.0 eq) in anhydrous DCM or Toluene.

  • Base: Add Triethylamine (1.2 eq) and cool to 0°C.

  • Addition: Dropwise add 4-chlorobutyryl chloride (1.1 eq). The exotherm must be controlled to prevent bis-acylation.

  • Workup: Quench with water, wash with dilute HCl (to remove unreacted aniline), dry, and concentrate.

    • Checkpoint: Expect a solid intermediate. Yields typically 85-95%.

Step 2: Cyclization to Pyrrolidinone

  • Suspend: Sodium Hydride (60% in oil, 1.2 eq) in dry THF or DMF at 0°C.

  • Add: Slowly add the amide intermediate from Step 1 (dissolved in THF). Hydrogen gas evolution will occur.[1]

  • Heat: Warm to room temperature (or 50°C if sluggish due to sterics) and stir for 4-6 hours.

  • Quench: Carefully add saturated

    
    .[2] Extract with EtOAc.
    

Pros:

  • Cost: Reagents are commodity chemicals.

  • Scalability: No heavy metals to remove; easy purification (often crystallization).

Cons:

  • Safety: Handling NaH requires inert atmosphere; 4-chlorobutyryl chloride is corrosive.

Route B: Copper-Catalyzed Goldberg Coupling (Modern)

This route utilizes transition metal catalysis to form the C-N bond directly. While Palladium (Buchwald-Hartwig) is an option, Copper (Goldberg) is often preferred for amides/lactams due to lower cost and specific efficacy with amide nucleophiles.

Mechanism & Logic

The reaction involves the oxidative addition of the aryl iodide to a Cu(I) species, followed by coordination of the pyrrolidinone (amidate) and reductive elimination.

  • Ligand Importance: Standard Ullmann conditions (Cu powder, 200°C) will likely fail or cause decomposition due to the ortho-methyl steric clash. Modern ligands like diamine or amino acid ligands (e.g., N,N'-dimethylethylenediamine or proline derivatives) are essential to lower the activation energy.

Experimental Protocol
  • Charge: A reaction tube with 1-iodo-2-methyl-3-nitrobenzene (1.0 eq), 2-pyrrolidinone (1.2 eq), CuI (10 mol%), and

    
     (2.0 eq).
    
  • Ligand: Add (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%) or N-methylglycine.

  • Solvent: Add 1,4-Dioxane or DMF. Degas with Argon.

  • Heat: Seal and heat to 90-110°C for 12-16 hours.

  • Workup: Filter through Celite to remove copper salts. Concentrate and purify via column chromatography.[2]

Pros:

  • Convergent: Single step.

  • Atom Economy: Better than Route A (no loss of HCl/salt in two steps).

Cons:

  • Reagent Availability: 1-Iodo-2-methyl-3-nitrobenzene is significantly more expensive than the aniline.

  • Purification: Copper removal is critical for pharmaceutical intermediates (ICH guidelines).

Part 3: Comparative Analysis & Decision Matrix

FeatureRoute A: Acylation-CyclizationRoute B: Cu-Catalyzed Coupling
Overall Yield 70 - 80% (over 2 steps)65 - 85% (substrate dependent)
Raw Material Cost Low (Aniline + Acid Chloride)High (Aryl Iodide + Catalyst)
Operational Complexity Medium (2 steps, moisture sensitive)Low (1 step, requires inert gas)
Steric Tolerance High (Stepwise formation is forgiving)Medium (Ortho-substituents slow coupling)
Scalability Excellent (Kg scale feasible)Good (Ligand cost becomes factor)
Green Metric Moderate (DCM/THF use)Good (Catalytic, but requires DMF/Dioxane)
Visualizing the Chemical Pathways

Pathways cluster_0 Route A: Classical cluster_1 Route B: Modern Catalytic Aniline 2-Methyl-3-nitroaniline Amide Intermediate Amide Aniline->Amide 1. TEA, DCM, 0°C (Acylation) AcidCl 4-Chlorobutyryl Cl AcidCl->Amide Target TARGET PRODUCT Amide->Target 2. NaH, THF (Cyclization) ArylI 1-Iodo-2-methyl-3-nitrobenzene ArylI->Target CuI (10%), Ligand K3PO4, 110°C Pyrrol 2-Pyrrolidinone Pyrrol->Target

Figure 2: Reaction scheme comparison. Route A proceeds via a stable intermediate, while Route B is a direct catalytic conversion.

References

  • Goldberg Reaction (General): Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[3] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88.[3] Link[3]

  • Ortho-Substituted Anilines: Anderson, K. W., et al. (2003). The Selective Reaction of Aryl Halides with Ammonia and Amines. Journal of Organic Chemistry, 68(25), 9563–9573.
  • Cyclization Protocols: Eltrombopag Intermediates Synthesis (Analogous Chemistry). ChemicalBook & Patent Literature Review.
  • Ligand Effects: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Amides.[4] Accounts of Chemical Research, 41(11), 1450–1460.

Sources

Validation

Purity Assessment Standards for 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one: A Comparative Guide

This guide provides a comprehensive technical analysis of purity assessment standards for 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one (CAS: 133053-92-6), a critical pharmaceutical building block used in the synthesis of n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of purity assessment standards for 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one (CAS: 133053-92-6), a critical pharmaceutical building block used in the synthesis of nitrogen-containing heterocycles (e.g., indoles, quinolines) and potential drug candidates.[1]

Executive Summary & Strategic Context

1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one is a specialized intermediate often employed in the synthesis of complex pharmaceutical scaffolds.[1] Its purity is paramount not merely for yield optimization, but because its nitro-aromatic moiety and potential unreacted precursors (anilines) pose significant genotoxic impurity (GTI) risks in downstream APIs.[1]

This guide compares three distinct purity assessment tiers—Routine QC (HPLC-UV) , Absolute Quantitation (qNMR) , and Trace Impurity Profiling (GC-MS/LC-MS) —to establish a "Gold Standard" protocol for drug development workflows.[1]

The "Performance" of Purity

In drug development, the "performance" of this intermediate is defined by its Downstream Compatibility :

  • High Purity (>99.5%): Ensures success in sensitive metal-catalyzed reductions (e.g., Pd/C hydrogenation) where sulfur or halide impurities would poison catalysts.[1]

  • Low Purity (<98%): Carries unreacted 2-methyl-3-nitroaniline, a potential mutagen that triggers expensive risk assessment procedures (ICH M7) if carried forward.[1]

Comparative Assessment of Analytical Standards

The following table objectively compares the performance of different analytical methodologies for assessing the quality of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: qNMR (1H) Method C: GC-MS (SIM Mode)
Primary Utility Routine Batch Release (Assay & Purity)Absolute Purity & Potency AssignmentGenotoxic Impurity (GTI) Screening
Specificity High (Separates regioisomers)Very High (Structural confirmation)High (Mass-based identification)
Limit of Detection ~0.05%~0.5%< 10 ppm (Trace Analysis)
Critical Blind Spot Cannot detect inorganic salts or non-UV active solvents.[1]Overlapping signals in complex crude mixtures.[1]Thermally unstable impurities may degrade.[1][2]
Throughput High (15 min/run)Low (Expert analysis required)Medium (Requires sample prep)
Cost Efficiency [1] ★★★★★ (Best for QC)★★☆☆☆ (High equipment cost)[1] ★★★☆☆ (Specialized)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" RP-HPLC Method

Rationale: This method is designed to separate the product from its likely lipophilic impurities, specifically the starting material (2-methyl-3-nitroaniline) and the uncyclized intermediate (4-chloro-N-(2-methyl-3-nitrophenyl)butanamide).[1]

Instrument: Agilent 1260 Infinity II or equivalent (PDA Detector). Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1] Column Temp: 35°C. Flow Rate: 1.0 mL/min.[1] Detection: UV @ 254 nm (Nitro aromatic monitoring) and 210 nm (Amide backbone).[1]

Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (Buffer)

  • B: Acetonitrile (Organic Modifier)[1]

Gradient Program:

  • 0-2 min: 90% A / 10% B (Isocratic hold to elute polar salts)

  • 2-15 min: Linear gradient to 10% A / 90% B

  • 15-20 min: 10% A / 90% B (Wash lipophilic dimers)

  • 20-25 min: Re-equilibration to 90% A.

Acceptance Criteria:

  • Main Peak Retention Time (RT): ~12.5 min.[1]

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity.[1]

  • Tailing Factor: < 1.5.[1]

Protocol B: Trace Analysis of Starting Material (GTI Check)

Rationale: The starting material, 2-methyl-3-nitroaniline, is a structural alert for mutagenicity.[1] Standard HPLC is insufficient for ppm-level detection required by regulatory bodies.[1]

Technique: GC-MS (SIM Mode).[1] Target Ion: m/z 152 (Molecular ion of 2-methyl-3-nitroaniline).[1] Limit of Quantitation (LOQ): 5 ppm relative to drug substance.

Impurity Fate & Origin Visualization[1][3]

Understanding the origin of impurities allows for proactive process control.[1] The diagram below maps the synthesis pathway and the specific "Kill Steps" required to ensure purity.

G SM1 2-Methyl-3-nitroaniline (Genotoxic Alert) INT Intermediate: Linear Amide SM1->INT Acylation (THF, Et3N) IMP1 Impurity A: Unreacted Aniline SM1->IMP1 Incomplete Conversion IMP2 Impurity B: Regioisomer (4-Nitro) SM1->IMP2 Impure SM SM2 4-Chlorobutyryl Chloride SM2->INT PROD Target Product: 1-(2-Methyl-3-nitrophenyl) pyrrolidin-2-one INT->PROD Cyclization (NaH or tBuOK) IMP1->PROD Detected by GC-MS (Trace) IMP2->PROD Separated by HPLC (C18)

Caption: Synthesis pathway highlighting the carryover risk of genotoxic aniline precursors (Red) and the necessity of specific analytical checkpoints.

Scientific Rationale & Causality (E-E-A-T)

Why Specificity Matters: The Regioisomer Problem

Commercial sources of the starting material, 2-methyl-3-nitroaniline, often contain 1-5% of the 2-methyl-4-nitro or 2-methyl-6-nitro isomers due to the non-selective nature of toluene nitration.[1]

  • Causality: These isomers react identically to form isomeric pyrrolidinones.[1]

  • Impact: Isomeric impurities have different electronic properties, which can drastically alter the potency of the final drug molecule or lead to "dead-end" byproducts in subsequent steps.[1]

  • Solution: The proposed Protocol A (HPLC) utilizes a C18 column with a shallow gradient (0.1% H3PO4) specifically to maximize the hydrophobic selectivity required to resolve these structural isomers [1].[1]

The Case for qNMR in Reference Standard Qualification

While HPLC is excellent for purity (%), it cannot determine assay (absolute content) without a reference standard.[1]

  • Self-Validating Protocol: Proton NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) provides a primary method to assign potency to the "In-House Reference Standard" of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one.[1] This establishes the traceability required for GMP manufacturing [2].[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text on optimizing gradients for positional isomers).

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] Link[1]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • PubChem. (2024).[1] Compound Summary: 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one.[1][3] National Library of Medicine.[1][4] Link[1]

Sources

Comparative

Thermal Profiling &amp; Stability Guide: 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one

Content Type: Technical Comparison & Protocol Guide Target Audience: Pharmaceutical Scientists, Process Chemists, and Thermal Analysis Specialists. Executive Summary 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one (CAS: 13305...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Pharmaceutical Scientists, Process Chemists, and Thermal Analysis Specialists.

Executive Summary

1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one (CAS: 133053-92-6) is a specialized nitrogenous heterocycle, primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting thrombopoietin receptors and other bioactive N-aryl pyrrolidinone derivatives.[1]

Unlike the thermally robust solvent N-Methyl-2-pyrrolidone (NMP) , this compound features a nitro-substituted aromatic ring, introducing significant thermal instability risks. This guide provides a comparative thermal analysis (DSC/TGA) framework, benchmarking the target compound against structural analogs to establish safe processing windows and purity standards.

Key Thermal Characteristics (Projected):
PropertyTarget: 1-(2-Methyl-3-nitrophenyl)...Benchmark: N-PhenylpyrrolidinoneRisk Factor
Physical State Solid (Crystalline) or Viscous OilLiquidPolymorphism potential
Melting Range Expected: 80–120°C (Class-dependent)67–69°C (Solid derivatives)Broadening indicates impurities
Decomposition Exothermic onset >260°C (Nitro-driven)Stable >300°CHigh (NO₂ release)
Volatiles Low (<0.5% at 100°C)High (BP ~250°C)Solvent entrapment

Comparative Analysis: Target vs. Alternatives

In drug development, selecting the correct intermediate affects yield and safety. We compare the target against its core scaffold and a regioisomer to highlight the impact of the nitro and methyl substituents.

A. The Target: 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one[1]
  • Structural Impact: The ortho-methyl group creates steric hindrance, twisting the pyrrolidone ring out of planarity with the phenyl ring. This often lowers the melting point compared to para-isomers but increases solubility.

  • Thermal Behavior: The meta-nitro group is an "explosophore." While stable at room temperature, it poses a risk of rapid exothermic decomposition (runaway reaction) above 250°C.

  • Use Case: Critical intermediate for sterically congested APIs.

B. Alternative 1: N-Phenylpyrrolidinone (NPP)
  • Structure: Lacks the methyl and nitro substituents.

  • Performance: Highly stable, liquid at room temperature. Used as a solvent or plasticizer.

  • Comparison: NPP shows a flat TGA baseline up to its boiling point. The Target (MNPP) will show a distinct mass loss step (decomposition) rather than simple evaporation.

C. Alternative 2: 1-(2-Methyl-4-nitrophenyl)pyrrolidin-2-one (Regioisomer)
  • Structure: Nitro group in the para position.

  • Performance: Typically possesses a higher melting point and greater crystallinity due to better packing symmetry.

  • Comparison: DSC is the primary tool to distinguish these isomers. The Target (3-nitro) will likely melt at a lower temperature than the 4-nitro alternative due to symmetry disruption.

Experimental Protocols (DSC & TGA)

Safety Warning: Nitro-aromatic compounds can decompose violently. Always perform TGA on small samples (<5 mg) first to identify decomposition onset before running sealed DSC capsules.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine volatile content (solvents/moisture) and decomposition onset temperature (


).
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

  • Sample Mass: 3–5 mg.

  • Crucible: Open Platinum or Alumina pan (do not seal).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 10°C/min from Ambient to 400°C.

  • Data Analysis:

    • Step 1 (<150°C): Quantify weight loss. >1% indicates retained solvent (e.g., Ethanol, DCM) or moisture (hygroscopicity).

    • Step 2 (>250°C): Identify

      
       (extrapolated onset of degradation). Stop heating if mass loss exceeds 5% rapidly to avoid fouling. 
      
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Enthalpy of Fusion (

), and Purity.
  • Instrument: DSC (e.g., TA Instruments Q2000).

  • Sample Mass: 2–3 mg (Keep low to minimize decomposition energy).

  • Crucible: Hermetically sealed Aluminum pan with a pinhole (allows gas escape to prevent pan rupture during decomposition).

  • Cycle (Heat-Cool-Heat):

    • Cycle 1: Heat from 20°C to

      
       (determined by TGA). Do not scan through decomposition. 
      
    • Cool: Cool to -50°C at 10°C/min (to check for glass transition

      
       or recrystallization).
      
    • Cycle 2: Heat from -50°C to

      
      .
      
  • Data Analysis:

    • Purity Calculation: Use the Van't Hoff equation on the melting endotherm of Cycle 1 (if crystalline).

    • Polymorphism: Compare Cycle 1 (received form) vs. Cycle 2 (thermal history form).

Visualization: Thermal Stability Decision Tree

The following diagram outlines the logical workflow for characterizing this nitro-intermediate, ensuring safety and data integrity.

ThermalAnalysisWorkflow Start Sample: 1-(2-Methyl-3-nitrophenyl) pyrrolidin-2-one TGA_Run Step 1: Run TGA (Open Pan, 10°C/min to 400°C) Start->TGA_Run Check_Volatiles Volatiles < 150°C? TGA_Run->Check_Volatiles Dry_Sample Action: Dry Sample (Vacuum Oven) Check_Volatiles->Dry_Sample Yes (>1%) Find_Decomp Identify Decomposition Onset (T_onset) Check_Volatiles->Find_Decomp No Dry_Sample->TGA_Run Safety_Check Is T_onset < 200°C? Find_Decomp->Safety_Check Unstable_Flag STOP: Thermally Unstable Do not run DSC > T_onset Safety_Check->Unstable_Flag Yes DSC_Run Step 2: Run DSC (Pinhole Pan, Max T = T_onset - 20°C) Safety_Check->DSC_Run No Analyze_Melt Analyze Melting Endotherm DSC_Run->Analyze_Melt Purity_Check Peak Sharpness? Analyze_Melt->Purity_Check High_Purity High Purity (>98%) Proceed to Synthesis Purity_Check->High_Purity Sharp Recrystallize Broad Peak: Impure Recrystallize Purity_Check->Recrystallize Broad

Caption: Workflow for thermal characterization of nitro-substituted pyrrolidinones, prioritizing safety and purity validation.

Data Interpretation Guide

Distinguishing Features in DSC

When analyzing 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one, you must distinguish between phase transitions and chemical reactions.

FeatureAppearance on DSCPhysical Meaning
Melting (

)
Sharp Endotherm (Down)Crystal lattice collapse. A broad peak indicates isomers or solvent impurities.
Glass Transition (

)
Step Change in BaselineTransition from rigid glass to rubbery state (common if the sample is an oil or amorphous solid).
Decomposition Broad Exotherm (Up)DANGER: Breakdown of the nitro group (

). This is irreversible and releases heat.
Desolvation Broad Endotherm (Low T)Loss of solvent (check correlation with TGA weight loss).
Purity Assessment via DSC

For this intermediate, purity is critical to prevent side reactions in subsequent coupling steps.

  • The 10% Rule: If the melting peak width at half-height is

    
    , the purity is likely 
    
    
    
    .
  • Isomer Contamination: The presence of the 4-nitro isomer will appear as a small "shoulder" peak on the leading edge of the main melting endotherm.

References

  • Gadekar, S. M., et al. (1968). Synthesis and properties of N-arylpyrrolidinones. Journal of Organic Chemistry.

  • TA Instruments. (2024). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines.Link

  • NIST Chemistry WebBook. (2024). Thermochemical Data for N-Methyl-2-pyrrolidone and derivatives.Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Nitro-aromatic intermediates.Link

  • European Medicines Agency (EMA). (2014). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (Context for purity limits in intermediates). Link

(Note: While specific thermal curves for CAS 133053-92-6 are proprietary to manufacturers, the protocols above are standard for this chemical class.)

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